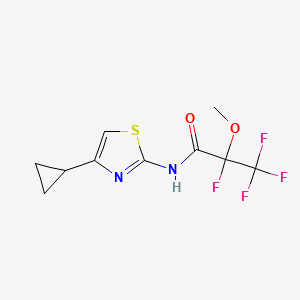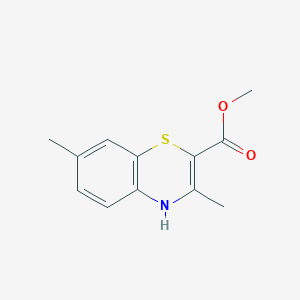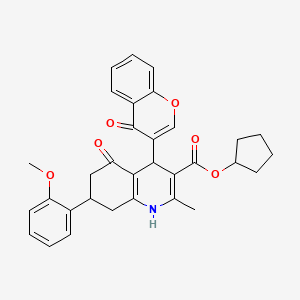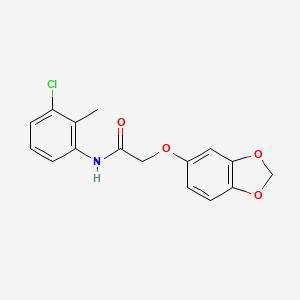![molecular formula C15H14N4S2 B14947776 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947776.png)
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that incorporates both indole and thiazolopyrimidine moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the indole nucleus, in particular, is associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and indole derivatives under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which are known for their biological activities.
Thiazolopyrimidine Derivatives: Compounds such as thiazolopyrimidine-2-thione, which share a similar core structure and exhibit various biological activities
Uniqueness
What sets 7-(2,3-dihydro-1H-indol-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is the combination of the indole and thiazolopyrimidine moieties within a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C15H14N4S2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
7-(2,3-dihydroindol-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C15H14N4S2/c1-9-16-13-12(21-15(20)18(13)2)14(17-9)19-8-7-10-5-3-4-6-11(10)19/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
YOOYVJDCGMFXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)

![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)

![Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B14947719.png)
![8,13,13-trimethyl-3-(methylamino)-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B14947729.png)

![3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol](/img/structure/B14947747.png)

![N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14947751.png)
![(2Z)-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947771.png)

![N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14947785.png)
